

Spectroscopic Analysis of 1-Chloroheptane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloroheptane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-chloroheptane** (CAS No. 629-06-1), a colorless liquid utilized in organic synthesis.^{[1][2]} The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1-chloroheptane** is summarized in the tables below, providing a clear reference for spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-Chloroheptane**^[3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.54	Triplet	2H	-CH ₂ -Cl
1.77	Quintet	2H	-CH ₂ -CH ₂ Cl
1.29 - 1.42	Multiplet	8H	-(CH ₂) ₄ -
0.89	Triplet	3H	-CH ₃

Solvent: CDCl_3 Frequency: 90 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data for **1-Chloroheptane**[1]

Chemical Shift (ppm)	Assignment
45.1	$-\text{CH}_2\text{-Cl}$
32.6	$-\text{CH}_2\text{-CH}_2\text{Cl}$
31.8	C5
28.8	C4
26.8	C3
22.6	C2
14.0	$-\text{CH}_3$

Solvent: CDCl_3 [1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Chloroheptane**[4][5]

Wavenumber (cm^{-1})	Intensity	Vibration Type
2955 - 2855	Strong	C-H Stretch (Alkyl)
1465	Medium	C-H Bend (Methylene)
725	Strong	C-Cl Stretch (Alkyl Halide)

Sample Preparation: Neat liquid film[6][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Chloroheptane**[8][9]

m/z	Relative Intensity (%)	Assignment
134	~1%	$[M]^+$ (Molecular Ion, ^{35}Cl)
136	~0.3%	$[M+2]^+$ (^{37}Cl Isotope)
91	High	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
43	High (Base Peak)	$[\text{C}_3\text{H}_7]^+$ (Propyl cation)
41	High	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
29	High	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)
27	High	$[\text{C}_2\text{H}_3]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of **1-chloroheptane** is accurately weighed for ^1H NMR, and 20-50 mg for ^{13}C NMR.[\[10\]](#)
- The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).[\[10\]](#)
[\[11\]](#)
- The solution is transferred into a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[\[10\]](#)[\[11\]](#)
- The exterior of the NMR tube is cleaned with a lint-free tissue and ethanol.[\[10\]](#)
- The tube is capped securely to prevent evaporation.[\[10\]](#)

Data Acquisition:

- The prepared NMR tube is inserted into the spectrometer.
- The spectrometer is locked onto the deuterium signal of the CDCl_3 solvent to stabilize the magnetic field.[\[10\]](#)
- The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[\[10\]](#)
- The probe is tuned to the appropriate frequency for either ^1H or ^{13}C nuclei.[\[10\]](#)
- The acquisition parameters, such as the number of scans and relaxation delay, are set, and data collection is initiated.[\[10\]](#)

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Two clean and dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[\[7\]](#)
- One to two drops of **1-chloroheptane** are placed onto the center of one salt plate using a Pasteur pipet.[\[6\]](#)[\[7\]](#)
- A second salt plate is placed on top to create a thin, even liquid film between the plates, forming a "sandwich".[\[6\]](#)[\[7\]](#)
- The plates are clamped together in a sample holder.[\[12\]](#)

Data Acquisition:

- A background spectrum of the empty spectrometer is collected to account for atmospheric CO_2 and H_2O .
- The sample holder containing the prepared salt plate sandwich is placed in the instrument's sample beam.[\[6\]](#)[\[7\]](#)
- The IR spectrum is recorded.

- After analysis, the salt plates are removed, cleaned with a dry solvent like acetone, and returned to the desiccator.[6][7]

Mass Spectrometry

Sample Preparation and Introduction:

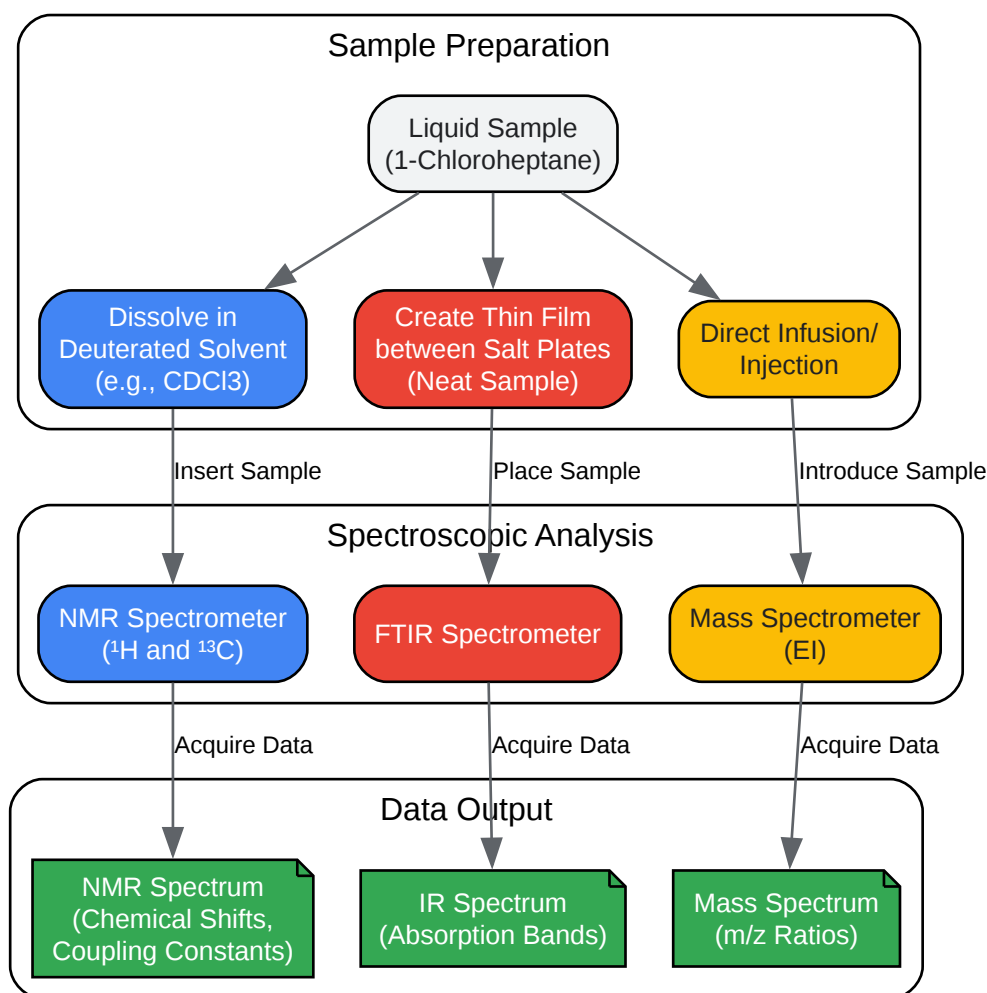
- For a volatile liquid like **1-chloroheptane**, direct injection or infusion into the mass spectrometer is a common method.[13]
- The sample is introduced into the ion source, where it is vaporized.

Data Acquisition (Electron Ionization - EI):

- Ionization: In the ion source, the vaporized **1-chloroheptane** molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion ($[M]^+$).[14]
- Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[14]
- Deflection/Separation: In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).[14]
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[14]
- The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as **1-chloroheptane**.



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Caption: General workflow for spectroscopic analysis of **1-chloroheptane**.

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